molecular formula C36H62O9 B1671527 Ginsenoside Rh1 CAS No. 63223-86-9

Ginsenoside Rh1

Cat. No. B1671527
CAS RN: 63223-86-9
M. Wt: 638.9 g/mol
InChI Key: RAQNTCRNSXYLAH-OUEXKMQZSA-N
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Description

Ginsenoside Rh1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, cognition enhancing, anti-obesity, anti-inflammatory, antioxidative, anti-metastatic, and anti-allergic activities . It enhances memory and learning, increasing neuronal survival in vivo .


Synthesis Analysis

Ginsenosides are synthesized from the assembly of two farnesyl diphosphate (FPP) molecules. Each molecule of FPP is in turn the product of two molecules of dimethylallyl diphosphate and two molecules of isopentenyl diphosphate (IPP) . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units .


Molecular Structure Analysis

Ginsenoside Rh1 is classified as a member of the dammarane family. The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . The molecular weight of Ginsenoside Rh1 is 638.87 and its molecular formula is C36H62O9 .


Chemical Reactions Analysis

The hydrolysis mode of ginsenoside Rb1 by β-glucosidases can be classified into the C3 pattern and C20 pattern based on the specificity of β-glucosidases for the glycosyl moieties linked to C-3 and C-20 of ginsenoside Rb1 .

Scientific Research Applications

Pharmacological Properties and Effects

  • Ginsenoside Rh1, extracted from red ginseng, shows diverse pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory effects, and benefits for the nervous system. The cytotoxic effects vary depending on cell lines, and it also exhibits estrogenic, enzymatic, anti-microorganism activities, and cardiovascular effects (Tam et al., 2018).

Impact on Osteoblast Growth and Differentiation

  • Ginsenoside Rh1 stimulates osteoblast growth and differentiation through the bone morphogenetic protein 2/runt‐related gene 2 signaling pathway, as evidenced in studies using mouse preosteoblastic MC3T3‐E1 cell line (Siddiqi et al., 2014).

Neuroprotective and Cognitive Enhancement Effects

  • It has been found effective in memory improvement and neuroprotection in various models, including sleep deprivation-induced cognitive impairment and scopolamine-induced amnesia. It modulates oxidative stress in brain regions like the cortex and hippocampus (Lu et al., 2017).

Anti-Inflammatory and Immunomodulatory Activities

  • Ginsenoside Rh1 shows anti-inflammatory responses in monocytes, and it has potential therapeutic roles in inflammation-dependent diseases (Choi et al., 2011).
  • It also exhibits antiallergic activities, significantly inhibiting histamine release and IgE-mediated reactions, suggesting potential in allergy and inflammation treatments (Park et al., 2004).

Influence on Liver andKidney Health

  • Ginsenoside Rh1, in combination with Rg2, attenuates LPS-induced acute liver and kidney damage by downregulating the activation of the TLR4-STAT1 pathway and inflammatory cytokine production in macrophages. This suggests a role in preventing acute inflammation and tissue damage (Huynh et al., 2020).

Effects on Hippocampal Excitability and Memory

  • Ginsenoside Rh1 and its metabolites have been shown to significantly improve memory in animal models with cognitive impairments and increase hippocampal excitability, indicating potential use in neurodegenerative conditions like Alzheimer's disease (Wang et al., 2009).

Activation of Estrogen Receptor

  • It activates the estrogen receptor in human breast carcinoma MCF-7 cells, suggesting a potential weak phytoestrogen effect and its role in hormone-related pathways and treatments (Lee et al., 2003).

Treatment of Cognitive Dysfunctions

  • Ginsenoside Rh1 shows neuroprotective effects on scopolamine-induced cognitive dysfunctions, modulating cholinergic activity, oxidative stress level, and upregulating the expression of CREB, Egr-1, c-Fos, and c-Jun in the hippocampus. This further supports its potential in treating cognitive impairments (Lv et al., 2018).

Vascular Endothelial Cell Health

  • Ginsenoside Rh1 regulates proliferation, apoptosis, and oxidative stress in vascular endothelial cells, particularly in an atherosclerosis model, by activating the Nrf2/HO-1 signaling pathway (Xu et al., 2021).

Safety And Hazards

Ginsenoside Rh1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ginsenosides have the potential to be new drugs for the treatment of osteoporosis, promote fracture healing and are strong candidates for cytokines in the tissue-engineered bone . They also have potential applications in various fields such as medicine, food, and cosmetics .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQNTCRNSXYLAH-RFCGZQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979245
Record name Ginsenoside Rh1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rh1

CAS RN

63223-86-9
Record name Ginsenoside Rh1
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Record name Ginsenoside Rh1
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Record name Ginsenoside Rh1
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Record name 63223-86-9
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Record name GINSENOSIDE RH1, (20S)-
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Citations

For This Compound
2,420
Citations
DNH Tam, DH Truong, TTH Nguyen, L Tran… - Planta …, 2018 - thieme-connect.com
… Ginsenoside Rh1 is one of major bioactive compounds … the pharmacological effects of ginsenoside Rh1 in a systematic … and pharmacological effects of ginsenoside Rh1 from in vitro and …
Number of citations: 71 www.thieme-connect.com
EK Park, MK Choo, MJ Han, DH Kim - International archives of allergy …, 2004 - karger.com
… The in vitroanti-inflammatory activity of ginsenoside Rh1 (Rh1) in RAW264. 7 cells was investigated. Results: Rh1 potently inhibited histamine release from rat peritoneal mast cells and …
Number of citations: 253 karger.com
SY Lee, JJ Jeong, SH Eun, DH Kim - European Journal of Pharmacology, 2015 - Elsevier
… We next examined the inhibitory effect of ginsenoside Rh1 and protopanaxatriol on the phosphorylation of IRAK1, TAK1, IKKβ, and IκBα in LPS-stimulated peritoneal macrophages (Fig. …
Number of citations: 108 www.sciencedirect.com
DTN Huynh, Y Jin, CS Myung, KS Heo - Cancers, 2021 - mdpi.com
… ginsenoside Rh1 exhibits anticancer effects on BC. We found that this ginsenoside effectively inhibited the growth of BC cells in both cell cultures and mice. Therefore, ginsenoside Rh1 …
Number of citations: 29 www.mdpi.com
YZ Wang, J Chen, SF Chu, YS Wang, XY Wang… - Journal of …, 2009 - Elsevier
… In conclusion, both ginsenoside Rh1 and Ppt have similar memory-improving effects to their prototype ginsenoside Rg1 in the behavioral test and electrophysiological study. Rg1, Rh1, …
Number of citations: 101 www.sciencedirect.com
YJ Lee, YR Jin, WC Lim, SM Ji, S Choi, S Jang… - The Journal of steroid …, 2003 - Elsevier
… The experiments presented in this report show that ginsenoside-Rh1 (G-Rh1) is an active estrogenic ligand as determined by measuring the transcription activation of an estrogen-…
Number of citations: 227 www.sciencedirect.com
Y Jin, DTN Huynh, CS Myung, KS Heo - International journal of molecular …, 2021 - mdpi.com
… Here, the inhibitory effects of ginsenoside-Rh1 (Rh1) on BC metastasis, and its underlying signaling pathway in TNBC were investigated. Rh1-treated MDA-MB-231 cells were analyzed …
Number of citations: 25 www.mdpi.com
W Lee, SH Cho, JE Kim, C Lee, JH Lee… - The American Journal …, 2019 - World Scientific
… Our results indicated that ginsenoside Rh1 might be useful in the treatment of … of ginsenoside Rh1 on LPSinduced secretion of HMGB1 by HUVECs. Treatment with ginsenoside Rh1 …
Number of citations: 33 www.worldscientific.com
X Lyu, X Xu, A Song, J Guo, Y Zhang… - Oncology …, 2019 - spandidos-publications.com
Colorectal cancer (CRC) is the third leading cause of cancer‑associated mortality worldwide. Ginsenoside Rh1 (Rh1) is a traditional medicine monomer with antitumor activity; however, …
Number of citations: 28 www.spandidos-publications.com
W Gu, KA Kim, DH Kim - Biological and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
… ginsenoside Rh1 on adipogenesis in 3T3-L1 cells and high fat diet-induced obesity (DIO) mice. Treatment with ginsenoside Rh1 … analysis revealed that ginsenoside Rh1 decreased the …
Number of citations: 68 www.jstage.jst.go.jp

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